molecular formula C16H22O7 B12657571 Isoconiferin CAS No. 65995-51-9

Isoconiferin

Cat. No.: B12657571
CAS No.: 65995-51-9
M. Wt: 326.34 g/mol
InChI Key: KEOQVSSHVYLFJO-ONEGZZNKSA-N
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Description

Isoconiferin, also known as (E)-Isoconiferin or Citrusin D, is a naturally occurring phenylpropanoid glycoside. It is derived from coniferyl alcohol and is commonly found in various plant species. This compound is known for its diverse biological activities and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoconiferin can be synthesized through several methods. One common approach involves the glycosylation of coniferyl alcohol. The aglycone, coniferyl alcohol, is first acetylated and then subjected to glycosylation using acetylated glycosyl bromides. Various catalysts, such as DDQ–iodine or ZnO–ZnCl2, can be used to promote the glycosylation reaction . Another method involves the Mizoroki–Heck reaction of 4-hydroxy-3-methoxyphenylboronic acid and peracetylated allyl β-D-glucoside, yielding this compound in a 52% yield .

Industrial Production Methods

Industrial production of this compound typically involves the enzymatic polymerization of coniferyl alcohol derivatives. For instance, horseradish peroxidase (HRP) can catalyze the dehydrogenative polymerization of this compound, resulting in a water-soluble dehydrogenation polymer .

Chemical Reactions Analysis

Types of Reactions

Isoconiferin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as dehydrogenation polymers and glycosylated analogues .

Scientific Research Applications

Isoconiferin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoconiferin involves its interaction with various molecular targets and pathways. It primarily exerts its effects through the modulation of oxidative stress and inhibition of bacterial growth. The phenolic structure of this compound allows it to scavenge free radicals, thereby reducing oxidative damage . Additionally, its glycosidic moiety enhances its solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Properties

CAS No.

65995-51-9

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+

InChI Key

KEOQVSSHVYLFJO-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

Origin of Product

United States

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